molecular formula C15H24N2 B7508297 N-(4-ethylbenzyl)-2-(pyrrolidin-1-yl)ethanamine

N-(4-ethylbenzyl)-2-(pyrrolidin-1-yl)ethanamine

Cat. No. B7508297
M. Wt: 232.36 g/mol
InChI Key: ZHJQXIXVYPZKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EBPE is a relatively new compound that has been synthesized in recent years. It is a member of the phenethylamine family and is structurally similar to other compounds such as amphetamines and cathinones. The compound has gained interest in the scientific community due to its potential applications in research and medicine. EBPE is not intended for human consumption and its usage is strictly limited to scientific research purposes.

Mechanism of Action

The mechanism of action of EBPE is not fully understood, but it is believed to involve the inhibition of dopamine and norepinephrine reuptake. This leads to an increase in the levels of these neurotransmitters in the brain, which may result in a stimulation of the central nervous system. The exact mechanism of action of EBPE requires further investigation.
Biochemical and physiological effects:
EBPE has been shown to have a number of biochemical and physiological effects. In animal studies, the compound has been found to increase locomotor activity and induce hyperthermia. EBPE has also been shown to increase the release of dopamine and norepinephrine in the brain. These effects may have implications for the treatment of certain disorders, but further research is needed to fully understand the potential benefits and risks of EBPE.

Advantages and Limitations for Lab Experiments

EBPE has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high purity. It also has a high affinity for dopamine and norepinephrine transporters, which makes it a useful tool for studying the effects of these neurotransmitters on behavior and mood. However, the use of EBPE in laboratory experiments is limited by its potential toxicity and the lack of information on its long-term effects.

Future Directions

There are several potential future directions for research on EBPE. One area of interest is the development of new medications for the treatment of depression and ADHD. EBPE has been shown to have an inhibitory effect on the reuptake of dopamine and norepinephrine, which are important in the regulation of mood and behavior. Further research is needed to determine whether EBPE or related compounds could be used as a basis for new medications.
Another potential area of research is the investigation of the long-term effects of EBPE. While the compound has been shown to have short-term effects on behavior and physiology, little is known about its long-term effects. Further research is needed to determine whether EBPE has any potential risks or benefits for long-term use.
In conclusion, EBPE is a synthetic compound that has potential applications in scientific research and medicine. The compound has been shown to have an affinity for dopamine and norepinephrine transporters, which are important in the regulation of mood and behavior. While the use of EBPE in laboratory experiments is limited by its potential toxicity and the lack of information on its long-term effects, further research is needed to fully understand the potential benefits and risks of this compound.

Synthesis Methods

The synthesis of EBPE involves the reaction of 4-ethylbenzyl chloride with pyrrolidine in the presence of a base. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The synthesis of EBPE is relatively simple and can be completed in a laboratory setting.

Scientific Research Applications

EBPE has potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have an affinity for the dopamine and norepinephrine transporters, which are important in the regulation of mood and behavior. EBPE has also been found to have an inhibitory effect on the reuptake of these neurotransmitters, which may have implications for the treatment of certain disorders such as depression and ADHD.

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-pyrrolidin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-14-5-7-15(8-6-14)13-16-9-12-17-10-3-4-11-17/h5-8,16H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJQXIXVYPZKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.